N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)methioninamide
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Overview
Description
N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)methioninamide is a complex organic compound that features a naphthalene ring and a trifluoroacetyl group attached to a methioninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)methioninamide typically involves multiple steps, starting with the preparation of the naphthalene derivative and the trifluoroacetyl group. One common method involves the reaction of naphthalene with trifluoroacetic anhydride under acidic conditions to introduce the trifluoroacetyl group. This intermediate is then reacted with methioninamide in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)methioninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)methioninamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions due to its ability to mimic certain biological molecules.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)methioninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites, inhibiting enzyme activity or altering receptor function. The naphthalene ring provides a hydrophobic surface that can interact with other hydrophobic regions in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)-D-alaninamide: Similar in structure but with an alaninamide moiety instead of methioninamide.
N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)alaninamide: Another closely related compound with slight variations in the side chain.
Uniqueness
N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)methioninamide is unique due to the presence of the methioninamide moiety, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
644985-82-0 |
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Molecular Formula |
C17H17F3N2O2S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-methylsulfanyl-N-naphthalen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]butanamide |
InChI |
InChI=1S/C17H17F3N2O2S/c1-25-9-8-14(22-16(24)17(18,19)20)15(23)21-13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10,14H,8-9H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
NFZUEMFRAABAJY-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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